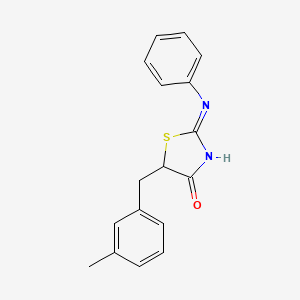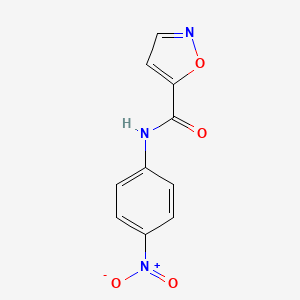
Methyl (3,4-dichlorophenyl)(methylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (3,4-dichlorophenyl)(methylamino)acetate” is a chemical compound with the molecular formula C10H11Cl2NO2 . It is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Cl2NO2.ClH/c1-13-9(10(14)15-2)6-3-4-7(11)8(12)5-6;/h3-5,9,13H,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.1. It is typically available in powder form .Scientific Research Applications
Synthesis and Mechanistic Studies
- Methyl (3,4-dichlorophenyl)(methylamino)acetate serves as a precursor in the synthesis of complex organic compounds. A study detailed the facile synthesis of 3-alkylamino-5-arylthiophenes, demonstrating the compound's utility in creating derivatives with varied substituents, highlighting its role in exploring reaction mechanisms and synthesizing novel organic structures (Kim & Kim, 2000).
Antipathogenic Activity
- Research on thiourea derivatives, including those related to this compound, has indicated significant antipathogenic activities. These compounds, characterized by their interaction with bacterial cells, show potential as novel anti-microbial agents with antibiofilm properties, suggesting their application in combating resistant bacterial strains (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Improved Synthesis Methods
- An improved synthesis method for Clopidogrel Sulfate, involving this compound, demonstrates the compound's significance in streamlining pharmaceutical production processes. This method offers advantages such as high yield and good quality, suitable for industrialization, showcasing the compound's role in enhancing the efficiency of drug synthesis (Hu Jia-peng, 2012).
Environmental Analysis
- The compound has also been implicated in environmental studies, particularly in the analysis of antifouling agents in seawater. A method for determining biocides and their metabolites, including compounds related to this compound, highlights its relevance in environmental monitoring and the assessment of chemical impact on marine ecosystems (G. Gatidou, Anna-Maria Kotrikla, N. Thomaidis, & T. Lekkas, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is closely related to 3,4-dichloromethylphenidate , which acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor . This suggests that Methyl (3,4-dichlorophenyl)(methylamino)acetate may also interact with these neurotransmitter transporters.
Mode of Action
If it acts similarly to 3,4-Dichloromethylphenidate, it may inhibit the reuptake of serotonin, norepinephrine, and dopamine, increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
By analogy with 3,4-dichloromethylphenidate, it may influence the signaling pathways of serotonin, norepinephrine, and dopamine .
Pharmacokinetics
3,4-dichloromethylphenidate, a related compound, is primarily metabolized by the liver and predominantly excreted in the urine . This suggests that this compound may have similar ADME properties.
Result of Action
If it acts like 3,4-Dichloromethylphenidate, it may lead to increased neurotransmission of serotonin, norepinephrine, and dopamine, potentially affecting mood, attention, and other neurological functions .
Properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13-9(10(14)15-2)6-3-4-7(11)8(12)5-6/h3-5,9,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZGIVMULMRHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-{[(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2794431.png)
![N-(4-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794434.png)


![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2794437.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2794439.png)


![Ethyl 5-[({[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2794445.png)

![(2,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2794447.png)

![3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2794449.png)
![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde](/img/structure/B2794450.png)
